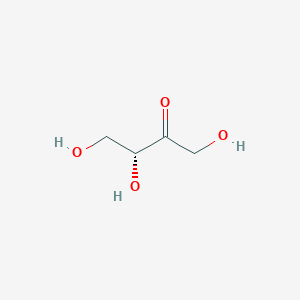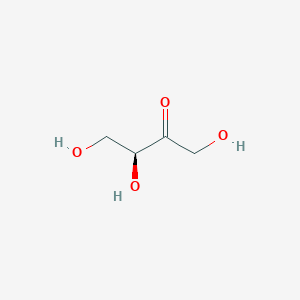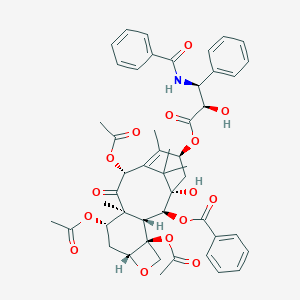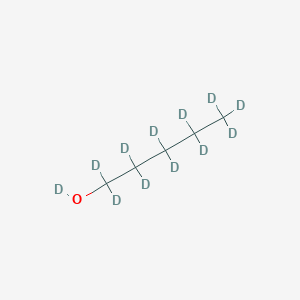
1,2,3,4,6,7,8-Heptachlorodibenzofuran
Übersicht
Beschreibung
1,2,3,4,6,7,8-Heptachlordibenzofuran ist ein polychloriertes Dibenzofuran, eine Stoffklasse, die für ihre Persistenz in der Umwelt und potenzielle toxische Wirkungen bekannt ist. Diese Verbindung hat die Summenformel C₁₂HCl₇O und ein Molekulargewicht von 409.307 g/mol . Es ist einer der vielen Kongenere der chlorierten Dibenzofurane, die oft Nebenprodukte industrieller Prozesse sind, die chlorierte Verbindungen verwenden .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8-Heptachlordibenzofuran wird in erster Linie wegen seiner Umwelt- und toxikologischen Auswirkungen untersucht. Es ist ein persistenter organischer Schadstoff, der sich in der Nahrungskette anreichern kann und zu potenziellen Gesundheitsrisiken für Mensch und Tier führt . Forschungsanwendungen umfassen:
Umweltchemie: Untersuchung seiner Persistenz, Verteilung und Abbau in der Umwelt.
Toxikologie: Untersuchung seiner toxischen Wirkungen auf Lebewesen, einschließlich seiner Rolle als endokriner Disruptor.
Analytische Chemie: Entwicklung von Methoden zur Detektion und Quantifizierung dieser Verbindung in Umweltproben.
Wirkmechanismus
Die toxischen Wirkungen von 1,2,3,4,6,7,8-Heptachlordibenzofuran werden durch seine Wechselwirkung mit dem Arylhydrocarbon-Rezeptor (AhR) vermittelt. Nach der Bindung an AhR aktiviert die Verbindung die Transkription von Genen, die am Xenobiotika-Stoffwechsel beteiligt sind, was zur Produktion von Enzymen führt, die Fremdstoffe metabolisieren und entgiften . Diese Aktivierung kann auch zu einer Störung normaler zellulärer Prozesse führen und zu toxischen Wirkungen wie Karzinogenese und endokriner Disruption beitragen .
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4,6,7,8-Heptachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that plays a central role in the regulation of biological responses to planar aromatic hydrocarbons .
Pharmacokinetics
As a polychlorinated dibenzofuran, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues . Its persistence in the environment suggests that it may have a long half-life in the body .
Result of Action
The activation of the AhR by this compound can lead to a variety of cellular effects. These include changes in cell cycle regulation and the induction of xenobiotic metabolizing enzymes, which can alter the metabolism and toxicity of other compounds .
Action Environment
Environmental factors can influence the action of this compound. As a persistent organic pollutant, it is resistant to environmental degradation and can bioaccumulate in animal tissues . This means that its effects can be magnified in organisms higher up the food chain . Furthermore, its stability and persistence mean that it can have long-term effects on organisms and ecosystems .
Biochemische Analyse
Biochemical Properties
1,2,3,4,6,7,8-Heptachlorodibenzofuran is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction with enzymes and proteins plays a significant role in its biochemical reactions .
Cellular Effects
This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation . It also has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
This compound is involved in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes
Vorbereitungsmethoden
Die Synthese von 1,2,3,4,6,7,8-Heptachlordibenzofuran erfolgt typischerweise durch Chlorierung von Dibenzofuran unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Chlorierungsmittels wie Chlor oder Sulfurylchlorid durchgeführt, oft mit einem Katalysator, um die Reaktion zu erleichtern . Industrielle Produktionsverfahren können die Verwendung von Hochtemperaturprozessen beinhalten, um eine vollständige Chlorierung zu gewährleisten und das gewünschte Heptachlorsubstitutionsschema zu erreichen .
Analyse Chemischer Reaktionen
1,2,3,4,6,7,8-Heptachlordibenzofuran durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um chlorierte Dibenzofuran-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Dibenzofurane führen.
Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Chloratome durch andere Halogene oder funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,7,8-Heptachlordibenzofuran ist eines von vielen chlorierten Dibenzofuranen. Ähnliche Verbindungen sind:
- 1,2,3,4,7,8-Hexachlordibenzofuran
- 1,2,3,6,7,8-Hexachlordibenzofuran
- 2,3,4,7,8-Pentachlordibenzofuran
- 1,2,3,4,6,7,8,9-Octachlordibenzofuran
Im Vergleich zu diesen Verbindungen hat 1,2,3,4,6,7,8-Heptachlordibenzofuran einen höheren Chlorierungsgrad, der seine Persistenz in der Umwelt und seine Toxizität beeinflussen kann. Sein einzigartiges Chlorierungsmuster beeinflusst auch seine chemische Reaktivität und seine Wechselwirkungen mit biologischen Zielmolekülen .
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8-heptachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKCPIVJOGHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052350 | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-39-4, 38998-75-3, 67652-39-5 | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067652395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58J222A38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)








